1-(3,4,5,6-tetrahydropyridin-2-yl)ethanone

flavour chemistry aroma threshold Maillard reaction products

1-(3,4,5,6-Tetrahydropyridin-2-yl)ethanone (also referred to as 6-acetyl-2,3,4,5-tetrahydropyridine or ATHP) is a cyclic imine–ketone that belongs to the tetrahydropyridine class of Maillard reaction products. It is best known as a potent aroma-impact compound responsible for the characteristic “baked bread” and “popcorn” notes in thermally processed foods, and it exists in tautomeric equilibrium with 6-acetyl-1,2,3,4-tetrahydropyridine.

Molecular Formula C7H11NO
Molecular Weight 125.17 g/mol
CAS No. 27300-27-2
Cat. No. B149078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4,5,6-tetrahydropyridin-2-yl)ethanone
CAS27300-27-2
Synonyms2-Acetyl-3,4,5,6-tetrahydropyridine
Molecular FormulaC7H11NO
Molecular Weight125.17 g/mol
Structural Identifiers
SMILESCC(=O)C1=NCCCC1
InChIInChI=1S/C7H11NO/c1-6(9)7-4-2-3-5-8-7/h2-5H2,1H3
InChIKeyGNZWXNKZMHJXNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3,4,5,6-Tetrahydropyridin-2-yl)ethanone (CAS 27300-27-2) – Key Physicochemical and Functional Profile for Informed Sourcing


1-(3,4,5,6-Tetrahydropyridin-2-yl)ethanone (also referred to as 6-acetyl-2,3,4,5-tetrahydropyridine or ATHP) is a cyclic imine–ketone that belongs to the tetrahydropyridine class of Maillard reaction products [1]. It is best known as a potent aroma-impact compound responsible for the characteristic “baked bread” and “popcorn” notes in thermally processed foods, and it exists in tautomeric equilibrium with 6-acetyl-1,2,3,4-tetrahydropyridine [2]. Its industrial relevance spans flavour research, off-flavour monitoring in fermented beverages, and use as a certified reference standard in quantitative food analysis.

Why Generic Substitution Falls Short: Critical Differentiation of 1-(3,4,5,6-Tetrahydropyridin-2-yl)ethanone from In-Class Analogues


Although 1-(3,4,5,6-tetrahydropyridin-2-yl)ethanone shares a common α-acetyl-N-heterocycle motif with compounds such as 2-acetylpyridine, 2-acetyl-1-pyrroline, and 2-ethyltetrahydropyridine, its unique combination of a partially saturated pyridine ring, the exact position of the acetyl substituent, and the tautomeric equilibrium leads to marked differences in odour potency, boiling point, and suitability for analytical standardisation [1]. Consequently, substituting this compound with a seemingly similar analogue can result in failures in sensory threshold calibration, erroneous quantification in LC-MS/MS-based off-flavour assays, or incompatible physical properties during flavour formulation. The following quantitative evidence underscores why precise selection of the correct CAS# is essential.

Quantitative Differentiation of 1-(3,4,5,6-Tetrahydropyridin-2-yl)ethanone: Head-to-Head Evidence for Scientific Procurement


Odour Threshold: >300‑Fold More Potent than the Aromatic Analogue 2-Acetylpyridine

The odour detection threshold of 1-(3,4,5,6-tetrahydropyridin-2-yl)ethanone in air is reported as < 0.06 ng/L [1][2]. In contrast, the structurally related aromatic analogue 2-acetylpyridine (CAS 1122-62-9) exhibits a much higher odour threshold of ≈ 19 ng/L (19 ppb) . The at least 300‑fold lower threshold of the target compound makes it indispensable for studies requiring ultra‑trace sensory detection, whereas 2-acetylpyridine would require far higher concentrations to elicit the same response, potentially distorting matrix‑matched sensory reconstructions.

flavour chemistry aroma threshold Maillard reaction products

Boiling Point Elevation vs. 2‑Acetyl‑1‑pyrroline: Implications for Purification and Handling

1-(3,4,5,6-Tetrahydropyridin-2-yl)ethanone exhibits a boiling point of 200–203 °C at 760 mmHg [1], which is significantly higher than that of its closest structural homologue, 2‑acetyl‑1‑pyrroline (2‑AP, CAS 85213-22-5), for which the boiling point is 182–183 °C . This ~18–20 °C increase provides a wider operational window for distillation‑based purification and reduces evaporative losses during formulation at elevated temperatures; laboratories procuring compounds for aerosol‑generation systems or high‑temperature flavour encapsulation can exploit this differential.

physicochemical property boiling point volatility

Purity Specification of ≥95 % Enables Direct Use as a Reference Standard for LC‑MS Quantification of Mousy Off‑Flavour

Commercially available lots of 1-(3,4,5,6‑tetrahydropyridin‑2‑yl)ethanone are routinely certified at ≥ 95 % purity , meeting the acceptance criteria for a secondary reference standard in liquid chromatography–mass spectrometry methods designed to quantify ATHP in beer and wine matrices . The tautomeric homologue 6‑acetyl‑1,2,3,4‑tetrahydropyridine is often supplied as a non‑certified mixture of tautomers, complicating accurate calibration. By contrast, the 2,3,4,5‑tautomer is available with an identifiable lot‑specific purity that supports reproducible standard‑curve preparation and inter‑laboratory validation.

analytical chemistry reference standard LC-MS quantification

Tautomer‑Specific Identity: 2,3,4,5‑Tetrahydropyridine Tautomer is the Recognized IUPAC‑Defined Entity for Flavour and Off‑Flavour Research

The compound is unambiguously defined by ChEBI as 6‑acetyl‑2,3,4,5‑tetrahydropyridine (CHEBI:59533), the tautomer bearing a C=N double bond at the 2‑position [1]. The alternative tautomer, 6‑acetyl‑1,2,3,4‑tetrahydropyridine (CHEBI:59534), possesses a distinct double‑bond position that influences its electron distribution and, consequently, its protonation state and reactivity in Schiff‑base formation. In the published literature quantifying “ATHP” in spoiled wine and beer, the analyte is explicitly the 2,3,4,5‑tautomer . Procuring the correct tautomer avoids the risk of mis‑identification in structural databases and ensures alignment with the defined chemical entity used in authoritative flavour chemistry studies.

tautomerism chemical identity ChEBI ontology

Procurement‑Relevant Application Scenarios for 1-(3,4,5,6-Tetrahydropyridin-2-yl)ethanone


Calibration Standard for Quantification of Mousy Off‑Flavour in Fermented Beverages

Owing to its certified purity ≥ 95 % and its established identity as the ATHP tautomer quantified in LC‑MS/MS methods , this compound serves as the definitive external calibration standard for measuring 2‑acetyl‑3,4,5,6‑tetrahydropyridine in beer, wine, and cider. Its very low odour threshold (< 0.06 ng/L) [1] underscores the need for a pure, well‑characterized reference material that can be accurately diluted to the pg/mL levels found in contaminated product.

Bread‑Aroma Reconstitution and Flavour‑Stability Studies

The compound’s > 300‑fold greater odour potency relative to 2‑acetylpyridine makes it the correct choice for authentic bread‑crust aroma reconstitution models. Its boiling point of 200–203 °C enables compatibility with thermal processing simulations where lower‑boiling analogues such as 2‑acetyl‑1‑pyrroline (182–183 °C) [1] may evaporate prematurely and fail to deliver the target aroma profile.

Tautomer‑Specific Mechanistic Studies in the Maillard Reaction Cascade

Because the compound represents the 2,3,4,5‑tautomer (ChEBI:59533) , it is the appropriate substrate for investigations into Schiff‑base formation, retro‑aldol fragmentation, or enamine‑ketone tautomerism that define the late stages of the Maillard reaction. Procurement of the precisely defined tautomer eliminates the confound of a mixed tautomer composition that would obscure kinetic and mechanistic interpretations.

Inter‑Laboratory Method Validation and Proficiency Testing

The availability of a batch‑specific certificate of analysis stating ≥ 95 % purity supports its use as a common reference analyte in ring trials and ISO 17025‑accredited proficiency testing schemes for volatile flavour compounds. Laboratories requesting the correct CAS 27300-27-2 can cross‑validate their results against published sensory and instrumental data, a step that is compromised when generic “acetyltetrahydropyridine” mixtures are substituted.

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